molecular formula C8H15NO4 B12820105 (Methoxycarbonyl)-D-leucine

(Methoxycarbonyl)-D-leucine

Cat. No.: B12820105
M. Wt: 189.21 g/mol
InChI Key: NPRGOLCTGVFFGS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Methoxycarbonyl)-D-leucine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methoxycarbonyl group attached to the D-enantiomer of leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methoxycarbonyl)-D-leucine typically involves the esterification of D-leucine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

D-Leucine+Methoxycarbonyl chlorideThis compound+HCl\text{D-Leucine} + \text{Methoxycarbonyl chloride} \rightarrow \text{this compound} + \text{HCl} D-Leucine+Methoxycarbonyl chloride→this compound+HCl

The reaction is usually performed at low temperatures to control the rate of reaction and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(Methoxycarbonyl)-D-leucine undergoes various types of chemical reactions, including:

    Oxidation: The methoxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the methoxycarbonyl group can yield alcohol derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(Methoxycarbonyl)-D-leucine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Methoxycarbonyl)-D-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonyl group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (Methoxycarbonyl)-L-leucine: The L-enantiomer of leucine with a methoxycarbonyl group.

    (Methoxycarbonyl)-D-valine: A similar compound with valine instead of leucine.

    (Methoxycarbonyl)-L-valine: The L-enantiomer of valine with a methoxycarbonyl group.

Uniqueness

(Methoxycarbonyl)-D-leucine is unique due to its specific stereochemistry and the presence of the methoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2R)-2-(methoxycarbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1

InChI Key

NPRGOLCTGVFFGS-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OC

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC

Origin of Product

United States

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